N-[(2,5-difluorophenyl)methylidene]hydroxylamine
Description
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety
Properties
CAS No. |
915768-14-8 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents can be employed.
Major Products Formed:
Oxidation: Formation of oximes and nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of difluorophenyl-containing molecules in biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2,5-Difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)thiourea
2,5-Difluorophenyl isothiocyanate
Uniqueness: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
